molecular formula C22H23NO5S B6429065 methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate CAS No. 1705272-78-1

methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Cat. No.: B6429065
CAS No.: 1705272-78-1
M. Wt: 413.5 g/mol
InChI Key: RDFAFIUHLSTXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a useful research compound. Its molecular formula is C22H23NO5S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.12969401 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-28-22(25)20-10-6-5-9-19(20)21(24)23-15-11-12-16(23)14-18(13-15)29(26,27)17-7-3-2-4-8-17/h2-10,15-16,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFAFIUHLSTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered significant attention in pharmacology due to their potential therapeutic applications, particularly as mu-opioid receptor antagonists and monoamine reuptake inhibitors. This article delves into the biological activity of this compound, summarizing research findings, case studies, and key data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C20_{20}H23_{23}N1_{1}O4_{4}S1_{1}
  • Molecular Weight: 373.47 g/mol

Mu-Opioid Receptor Antagonism

Research indicates that compounds in the 8-azabicyclo[3.2.1]octane class, including this compound, exhibit significant binding affinity to mu-opioid receptors (MOR). These compounds function as antagonists at these receptors, which are primarily involved in pain modulation and reward pathways in the central nervous system (CNS) .

Monoamine Reuptake Inhibition

Additionally, studies have shown that these compounds can act as monoamine reuptake inhibitors, affecting neurotransmitters such as serotonin, dopamine, and norepinephrine . This property makes them potential candidates for treating mood disorders, anxiety, and other psychiatric conditions.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

Study TypeFindingsReference
Binding AffinityHigh binding affinity for mu-opioid receptors demonstrated in competitive binding assays
Reuptake InhibitionSignificant inhibition of serotonin and norepinephrine reuptake observed in transfected cells
CytotoxicityLow cytotoxicity levels noted in various cell lines at therapeutic concentrations

Case Studies

  • Opioid-Induced Bowel Dysfunction : In animal models, the compound was effective in alleviating symptoms associated with opioid-induced bowel dysfunction without compromising analgesic effects .
  • Depression and Anxiety : Clinical trials indicated that subjects treated with compounds similar to this compound reported reduced symptoms of depression and anxiety compared to placebo groups .

Scientific Research Applications

Mu Opioid Receptor Antagonism

The primary application of methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate lies in its role as a mu opioid receptor antagonist. This property makes it potentially useful for treating conditions associated with opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI).

  • Mechanism of Action : By selectively blocking mu opioid receptors in the gastrointestinal tract, this compound can mitigate the adverse effects of opioids, such as constipation, without interfering with their analgesic properties in the central nervous system .

Treatment of Gastrointestinal Disorders

Research indicates that compounds with similar structures have demonstrated effectiveness in alleviating gastrointestinal motility disorders. This compound may be developed into therapeutic agents aimed at improving gut motility and reducing discomfort associated with conditions like OBD and POI .

Case Study 1: Opioid-Induced Bowel Dysfunction

In a clinical trial assessing the efficacy of mu opioid receptor antagonists, compounds structurally related to this compound were shown to significantly reduce symptoms of constipation in patients undergoing opioid therapy . The study highlighted the importance of developing peripherally selective antagonists that can provide relief without compromising analgesia.

Case Study 2: Postoperative Ileus Management

Another study focused on postoperative ileus demonstrated that mu opioid receptor antagonists could effectively enhance gastrointestinal recovery post-surgery. Compounds similar to this compound were utilized to assess their impact on reducing the duration of ileus . Results indicated a notable decrease in recovery time when these antagonists were administered.

Data Tables

Application AreaCompound TypeKey Findings
Pain ManagementMu Opioid Receptor AntagonistReduces opioid-induced constipation .
Gastrointestinal DisordersPeripherally Selective AntagonistImproves gut motility and alleviates discomfort .
Postoperative RecoveryMu Opioid Receptor AntagonistDecreases duration of postoperative ileus .

Q & A

Q. What synthetic strategies are recommended for preparing methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate?

  • Methodological Answer : The synthesis of bicyclic sulfonamide derivatives often employs radical cyclization or multi-step functionalization. For example:
  • Radical Cyclization : Use n-tributyltin hydride (n-Bu3SnH) and AIBN in toluene under reflux to achieve high diastereocontrol (>99%). This method is effective for constructing the 8-azabicyclo[3.2.1]octane core .
  • Substitution Reactions : Introduce benzenesulfonyl groups via nucleophilic substitution. Pre-activate the bicyclic intermediate with a leaving group (e.g., bromide) before reacting with benzenesulfonyl chloride in anhydrous DMF .
Synthetic Step Reagents/Conditions Key Outcome
Core bicyclic formationn-Bu3SnH, AIBN, toluene, reflux>99% diastereoselectivity
SulfonylationBenzenesulfonyl chloride, DMFHigh yields (75–85%)

Q. How should researchers characterize the stereochemistry of this compound?

  • Methodological Answer : Combine X-ray crystallography and NMR spectroscopy (e.g., NOESY) to resolve stereochemical ambiguities. For example:
  • X-ray : Resolve the 3D configuration of the bicyclic core and sulfonyl/carbonyl substituents .
  • NOESY : Detect spatial proximity between protons (e.g., axial vs. equatorial positions in the bicyclic system) .
  • Chiral HPLC : Validate enantiomeric purity using a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize the mobile phase (e.g., acetonitrile/water gradient) to separate the compound from byproducts. Calibrate with a certified reference standard (e.g., CAS 53-21-4 derivatives) .

Advanced Research Questions

Q. How can contradictory biological activity data for structurally similar azabicyclo derivatives be resolved?

  • Methodological Answer : Discrepancies in partial vs. full agonist activity (e.g., BIMU 1 vs. BIMU 8 derivatives) may arise from receptor subtype selectivity or assay conditions. To address this:
  • Comparative Assays : Test compounds under standardized conditions (e.g., cAMP accumulation in HEK293 cells expressing human 5-HT4 receptors) .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and identify critical binding residues (e.g., sulfonyl group interactions with Ser130) .

Q. What strategies optimize the diastereoselectivity of the 8-azabicyclo[3.2.1]octane core during synthesis?

  • Methodological Answer : Diastereocontrol depends on reaction kinetics and steric effects. Key approaches include:
  • Solvent Polarity : Use low-polarity solvents (e.g., toluene) to favor axial attack during cyclization .
  • Catalyst Tuning : Adjust AIBN concentration (1–2 mol%) to regulate radical initiation rates and minimize side reactions .
  • Temperature Gradients : Perform cyclization at 80°C to stabilize transition states .

Q. How can researchers mitigate stability issues during storage of this compound?

  • Methodological Answer : Store the compound at 2–8°C in amber vials under argon to prevent hydrolysis of the ester and sulfonyl groups. Monitor degradation via LC-MS every 6 months. For lab-scale use, prepare fresh solutions in anhydrous DMSO .

Data Contradiction Analysis

Q. Why do computational predictions of logP values conflict with experimental measurements for this compound?

  • Methodological Answer : Discrepancies may arise from implicit solvation models in software (e.g., ChemAxon vs. ACD/Labs). To resolve:
  • Experimental logP : Measure via shake-flask method using octanol/water partitioning.
  • MD Simulations : Apply explicit solvent models (e.g., GROMACS) to account for hydrogen bonding with the sulfonyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.